Ethyl 3-[(4-fluorophenyl)thio]propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2S/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFIIINCFMUSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381829 | |
| Record name | ethyl 3-[(4-fluorophenyl)thio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57247-34-4 | |
| Record name | ethyl 3-[(4-fluorophenyl)thio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 3 4 Fluorophenyl Thio Propanoate
Advanced Synthetic Routes and Strategies for Ethyl 3-[(4-fluorophenyl)thio]propanoate
The construction of the thioether linkage in this compound is the central challenge in its synthesis. This can be achieved through several strategic approaches, each with distinct advantages regarding reaction conditions, substrate scope, and efficiency.
Nucleophilic Substitution Reactions in Thioether Formation
Nucleophilic substitution is a foundational method for forming thioethers. This approach relies on the reaction between a sulfur-based nucleophile (thiolate) and a carbon-based electrophile.
Reaction of Ethyl 3-Bromopropanoate with 4-Fluorothiophenol (B130044)
The most direct synthesis of this compound involves a bimolecular nucleophilic substitution (SN2) reaction. In this process, 4-fluorothiophenol is first deprotonated by a base to form the highly nucleophilic 4-fluorothiophenolate anion. This anion then attacks the electrophilic carbon atom bearing the bromine atom in Ethyl 3-bromopropanoate. masterorganicchemistry.com The reaction proceeds with the displacement of the bromide leaving group, resulting in the formation of the desired thioether. Thiols are generally more acidic than their alcohol counterparts, facilitating the formation of the thiolate nucleophile. masterorganicchemistry.com
Utilization of Inorganic Bases and Organic Solvents in Ester Synthesis
The success of the SN2 reaction is highly dependent on the choice of base and solvent. Inorganic bases are commonly employed to deprotonate the thiol without introducing competing nucleophiles. acsgcipr.org The solvent's role is to dissolve the reactants and facilitate the interaction between the nucleophile and the electrophile. Polar aprotic solvents are often preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion relatively free and highly reactive.
| Base | Typical Solvent | Role and Characteristics |
|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (MeCN) | A mild, inexpensive base suitable for many thiol deprotonations. Heterogeneous reaction often requires good stirring. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | A strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction to completion. Generates H₂ gas. |
| Sodium Hydroxide (NaOH) | Ethanol, Water (Phase-transfer catalysis) | A strong, common base. Use in protic solvents can sometimes lead to side reactions like hydrolysis of the ester. |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | A strong base suitable when the ester is also an ethyl ester, preventing transesterification side reactions. |
Halogen Displacement Approaches in Aryl Thioether Derivatization
An alternative strategy for forming aryl thioethers is through nucleophilic aromatic substitution (SNAr). This method involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group, such as a halogen. While the primary route described above involves halogen displacement from an alkyl chain, an SNAr approach would theoretically involve reacting a nucleophile like the thiolate from ethyl 3-mercaptopropionate with an activated aryl fluoride (B91410), such as 1,4-difluoro-2-nitrobenzene. However, for the synthesis of this compound, the SN2 reaction is more straightforward as the fluorophenyl ring is not sufficiently activated for SNAr under typical conditions. acsgcipr.orgnih.gov
Catalytic Approaches for Carbon-Sulfur Bond Formation
While nucleophilic substitution is effective, transition metal-catalyzed cross-coupling reactions represent a more modern and versatile approach to C-S bond formation, particularly when dealing with less reactive substrates. nih.govnih.gov
Transition Metal-Catalyzed Coupling Reactions in Thioether Synthesis
The formation of aryl thioethers can be efficiently achieved through coupling reactions catalyzed by transition metals like palladium, copper, or nickel. nih.govnih.govuni.lu These methods are particularly valuable when the SN2 or SNAr pathways are not feasible. The general mechanism involves the oxidative addition of an aryl halide to the metal center, followed by reaction with a thiolate and subsequent reductive elimination to yield the product and regenerate the catalyst. acsgcipr.org
A significant challenge in these reactions is the potential for the sulfur compounds to act as poisons to the metal catalyst due to strong coordination. nih.govnih.gov The development of specialized ligands, often based on bulky phosphines, has been crucial to overcoming this issue and enabling efficient catalytic cycles. acsgcipr.orgnih.gov
| Catalytic System | Typical Reactants | Key Features |
|---|---|---|
| Palladium-Catalyzed (e.g., Buchwald-Hartwig) | Aryl Halide (e.g., 1-bromo-4-fluorobenzene) + Thiol (e.g., Ethyl 3-mercaptopropionate) | Broad substrate scope and high functional group tolerance. Requires specialized phosphine ligands (e.g., XPhos, DiPPF) to prevent catalyst poisoning. acsgcipr.orgnih.gov |
| Copper-Catalyzed (e.g., Ullmann Condensation) | Aryl Halide (e.g., 1-iodo-4-fluorobenzene) + Thiol (e.g., Ethyl 3-mercaptopropionate) | Often uses less expensive copper salts (e.g., CuI). uu.nl Traditionally required harsh conditions, but modern methods use ligands to enable milder reactions. acsgcipr.orguu.nl |
| Nickel-Catalyzed | Aryl Halide/Pseudohalide + Thiol/Disulfide | A cost-effective alternative to palladium. Capable of coupling a range of substrates, including those with disulfides. nih.gov |
Ligand Systems and Reaction Condition Optimization
The formation of the C-S bond in this compound is often achieved through metal-catalyzed cross-coupling reactions, where the choice of ligand and reaction conditions is paramount for achieving high yields and selectivity. Palladium and copper-based catalytic systems are most commonly employed for the synthesis of aryl thioethers.
In copper-catalyzed systems, often referred to as Ullmann-type couplings, a Cu(I) salt is typically used in conjunction with a nitrogen-containing ligand. The optimization of these systems involves screening various ligands, bases, and solvents to find the most efficient combination. For instance, the coupling of thiols with aryl halides has been effectively catalyzed by a system comprising Copper(I) iodide (CuI) and an oxalic diamide ligand. The choice of solvent can also be critical; polar aprotic solvents like DMF have proven effective in promoting thioether formation at mild temperatures. jst.go.jp
Palladium-catalyzed C-S cross-coupling, or Migita coupling, represents another powerful methodology. These reactions typically utilize a Pd(0) or Pd(II) precatalyst with phosphine-based ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or N-heterocyclic carbene (NHC) ligands. Optimization focuses on ligand structure, base strength (e.g., NaOtBu), and solvent choice to facilitate the catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.
| Catalyst System | Metal | Typical Ligand Type | Base | Solvent | Key Features |
|---|---|---|---|---|---|
| Ullmann-type Coupling | Copper (Cu) | N-containing (e.g., Oxalic Diamides) | KOtBu, K₂CO₃ | DMF, DMSO | Utilizes less expensive metal catalyst. jst.go.jp |
| Migita Coupling | Palladium (Pd) | Phosphines (e.g., PPh₃), NHCs | NaOtBu | DMSO, Alcohols | Broad substrate scope, including aryl bromides and iodides. |
| Iron-Catalyzed Coupling | Iron (Fe) | Proline, Phenanthroline | KOtBu | N/A | Employs an earth-abundant, non-precious metal. |
Industrial-Scale Synthesis Considerations and Process Optimization
Translating the synthesis of this compound to an industrial scale requires careful consideration of economic and environmental factors. The coupling of an aryl halide with a thiol is considered one of the most efficient and versatile methods for large-scale applications.
Process optimization for industrial synthesis prioritizes:
Catalyst Cost and Efficiency: While palladium catalysts are highly effective, their cost can be prohibitive. Research focuses on using non-precious metal catalysts like copper and iron, which are more abundant and economical. Minimizing catalyst loading (high turnover number) is also a key objective.
Reagent Selection: The use of inexpensive, readily available, and less hazardous starting materials, bases, and solvents is crucial. For example, replacing pyrophoric bases like sodium hydride with safer alternatives is preferred. jst.go.jp The use of malodorous thiols can be a significant drawback, leading to the development of thiol-free reagents like xanthates or the in-situ generation of thiolates from disulfides. acsgcipr.orgnih.govresearchgate.net
Process Conditions: Reactions are optimized to run at lower temperatures and for shorter durations to reduce energy consumption. jst.go.jp The development of solvent-free reaction conditions is also an area of interest for green chemistry. nih.gov
Work-up and Purification: Simplifying product isolation and purification reduces waste and cost. The use of heterogeneous catalysts, which can be easily filtered off and potentially recycled, is advantageous over homogeneous systems. nih.gov Phase-transfer catalysis (PTC) can also be a beneficial strategy for Sₙ2-type syntheses on a larger scale, often simplifying the work-up procedure. acsgcipr.org
Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dominated by its two primary functional groups: the thioether and the ester. These sites allow for a range of chemical transformations.
Oxidation Pathways of the Thioether Moiety
The sulfur atom of the thioether is susceptible to oxidation, allowing for the stepwise formation of sulfoxides and sulfones. masterorganicchemistry.com This transformation significantly alters the electronic and physical properties of the molecule.
The oxidation of the thioether in this compound first yields the corresponding sulfoxide (B87167), Ethyl 3-[(4-fluorophenyl)sulfinyl]propanoate. This introduces a chiral center at the sulfur atom. researchgate.net Further oxidation of the sulfoxide leads to the formation of the sulfone, Ethyl 3-[(4-fluorophenyl)sulfonyl]propanoate. masterorganicchemistry.comresearchgate.net
These oxidation states are stable and represent important derivatives. The sulfoxide and sulfone moieties are excellent hydrogen bond acceptors, a property that can be valuable in various applications. reddit.com
The selective oxidation to either the sulfoxide or the sulfone is a critical challenge, controlled by the choice of oxidant, catalyst, stoichiometry, and reaction conditions. organic-chemistry.orgorganic-chemistry.org
Selective Oxidation to Sulfoxide: To stop the oxidation at the sulfoxide stage and prevent overoxidation to the sulfone, mild and selective reagents are required. organic-chemistry.org
Hydrogen Peroxide (H₂O₂): Often used with a catalyst to enhance reactivity and selectivity. Scandium triflate (Sc(OTf)₃) is an efficient catalyst for the mono-oxidation of alkyl-aryl sulfides with H₂O₂, offering high yields and compatibility with various functional groups, including esters. organic-chemistry.orgorganic-chemistry.org Titanosilicate zeolites can also be used to achieve good selectivity for sulfoxides at ambient temperatures with controlled stoichiometry of H₂O₂. researchgate.net
Other Reagents: A variety of other systems have been developed, including metal-free quinoid catalysts, manganese porphyrins for electrocatalytic oxidation, and periodic acid (H₅IO₆) catalyzed by FeCl₃ for rapid and high-yielding conversions. organic-chemistry.org
Selective Oxidation to Sulfone: To achieve the fully oxidized sulfone, stronger oxidizing conditions or different catalytic systems are employed.
Hydrogen Peroxide (H₂O₂): Using an excess of H₂O₂ (typically >2 equivalents) can drive the reaction to the sulfone. researchgate.net The choice of catalyst is also crucial; for instance, while tantalum carbide with H₂O₂ favors sulfoxide formation, niobium carbide promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org
Oxone®: This potassium peroxymonosulfate-based reagent is effective for oxidizing thioethers. By increasing the equivalents of Oxone® and elevating the reaction temperature, selective synthesis of the sulfone can be achieved. researchgate.netccsenet.org
Other Reagents: Systems like urea-hydrogen peroxide with phthalic anhydride provide a metal-free method for the direct conversion of sulfides to sulfones. organic-chemistry.org
| Target Product | Reagent/System | Key Conditions | Selectivity Note |
|---|---|---|---|
| Sulfoxide | H₂O₂ / Sc(OTf)₃ | Neutral conditions, mild temperature | High chemoselectivity for mono-oxidation. organic-chemistry.orgorganic-chemistry.org |
| Sulfoxide | H₅IO₆ / FeCl₃ | MeCN, short reaction time (<2 min) | Fast and high-yielding. organic-chemistry.org |
| Sulfone | H₂O₂ (>2 equiv.) / Niobium Carbide | N/A | Catalyst directs selectivity to the sulfone. organic-chemistry.org |
| Sulfone | Oxone® (>3 equiv.) | Elevated temperature | Stoichiometry and temperature control are key. ccsenet.org |
| Sulfone | Urea-H₂O₂ / Phthalic Anhydride | Ethyl acetate | Metal-free, environmentally benign method. organic-chemistry.org |
Reductions of the Ester Functional Group
The ester group in this compound can be reduced to a primary alcohol, yielding 3-[(4-fluorophenyl)thio]propan-1-ol. This transformation requires a reducing agent that is chemoselective for the ester and does not affect the thioether, the aromatic ring, or the C-F bond.
Common hydride reagents are often employed for this purpose.
Lithium Borohydride (LiBH₄): This reagent is known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids and tertiary amides. harvard.edu It is generally less reactive than lithium aluminum hydride, making it a good candidate for this selective reduction.
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can reduce esters to either aldehydes or alcohols depending on the stoichiometry and reaction temperature. To obtain the alcohol, an excess of DIBAL-H at a non-cryogenic temperature would typically be used. nih.gov
Borane (BH₃): Borane complexes, such as BH₃·THF or BH₃·SMe₂, are effective at reducing esters and carboxylic acids to alcohols. harvard.edu
It is also possible to reduce the ester directly to an ether, though this is a less common transformation. This can be achieved using certain silane-based reducing systems in the presence of a Lewis acid catalyst, such as InBr₃ or TiCl₄. organic-chemistry.org The selection of the appropriate reducing agent and conditions is critical to avoid undesired side reactions, such as the cleavage of the C-S bond which can occur with harsh reagents like Raney Nickel. reddit.com
Conversion to Corresponding Alcohols
The reduction of the ester moiety in this compound to its corresponding primary alcohol, 3-[(4-fluorophenyl)thio]propan-1-ol, is a fundamental transformation. This conversion is typically achieved using powerful reducing agents capable of reducing carboxylic acid derivatives.
Detailed Research Findings:
The choice of reducing agent is crucial and depends on the desired selectivity and reaction conditions. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for this purpose, readily converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.
Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used, often at low temperatures, to achieve the same transformation. While DIBAL-H is known for its ability to partially reduce esters to aldehydes at low temperatures, using an excess of the reagent and allowing the reaction to proceed to completion will yield the primary alcohol.
Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own but can be effective in the presence of certain additives or at higher temperatures.
Table 1: Common Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Typical Solvent | Reaction Conditions | Expected Product |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature | 3-[(4-fluorophenyl)thio]propan-1-ol |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, THF | -78 °C to room temperature | 3-[(4-fluorophenyl)thio]propan-1-ol |
| Sodium borohydride (NaBH₄) with additives | Ethanol, Methanol | Elevated temperatures | 3-[(4-fluorophenyl)thio]propan-1-ol |
Stereoselective Reduction Methodologies (if applicable)
Stereoselective reduction methodologies are pertinent when a prochiral carbonyl group is reduced to a chiral alcohol, resulting in the preferential formation of one enantiomer or diastereomer over another. In the case of this compound, the ester carbonyl is not prochiral, and its reduction yields an achiral primary alcohol. Therefore, stereoselective reduction is not directly applicable to this specific transformation.
However, if a ketone functionality were present, as in a hypothetical precursor like Ethyl 3-oxo-3-(4-fluorophenyl)propanoate, stereoselective reduction would be a critical consideration. In such cases, both enzymatic and chemical methods could be employed. Biocatalytic reductions using ketoreductases (KREDs) from various microorganisms, such as Chryseobacterium sp., have demonstrated high enantioselectivity in the reduction of similar 3-oxoacyl structures. nih.govresearchgate.net These enzymatic systems often utilize a cofactor like NADPH, which can be regenerated in situ. nih.gov
Chemically, chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral aluminum hydrides could be utilized to achieve high levels of enantioselectivity.
Nucleophilic Acyl Substitution Reactions of the Ester Moiety
The ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives.
Transesterification Processes
Transesterification involves the conversion of one ester into another by reaction with an alcohol. This process can be catalyzed by either an acid or a base.
Detailed Research Findings:
In an acid-catalyzed transesterification, a protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the ethyl ester, activating it towards nucleophilic attack by another alcohol (e.g., methanol, isopropanol). The reaction is reversible, and the equilibrium can be driven towards the desired product by using the new alcohol as the solvent or by removing the ethanol as it is formed.
Base-catalyzed transesterification, often using an alkoxide corresponding to the new alcohol (e.g., sodium methoxide for conversion to the methyl ester), is typically faster and proceeds via a nucleophilic addition-elimination mechanism. This method is generally not reversible as the final alcohol is less acidic than the starting alcohol.
Table 2: Potential Transesterification Reactions
| Reactant Alcohol | Catalyst | Expected Product |
|---|---|---|
| Methanol | H₂SO₄ or NaOCH₃ | Mthis compound |
| Isopropanol | H₂SO₄ or NaOCH(CH₃)₂ | Isopropyl 3-[(4-fluorophenyl)thio]propanoate |
| Benzyl alcohol | H₂SO₄ or NaOCH₂Ph | Benzyl 3-[(4-fluorophenyl)thio]propanoate |
Amidation and Thioamidation Reactions
Amidation of this compound can be achieved by reacting it with ammonia or a primary or secondary amine. This reaction, known as aminolysis, typically requires more forcing conditions than hydrolysis or transesterification due to the lower nucleophilicity of amines compared to alkoxides. The reaction can be facilitated by heating the ester with the amine, sometimes in a sealed tube. The product of this reaction would be the corresponding amide, for example, 3-[(4-fluorophenyl)thio]propanamide if ammonia is used.
The direct conversion of an ester to a thioamide is not a common transformation. Typically, the ester is first converted to the corresponding amide, which is then treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to replace the carbonyl oxygen with sulfur. Thioamides are interesting functional groups in peptide chemistry as they can influence the conformation and properties of the peptide backbone. nih.govresearchgate.net
Rearrangement Reactions and Cyclization Pathways (if applicable)
Aryl thioethers can participate in certain rearrangement reactions, with the thio-Claisen rearrangement being a notable example. semanticscholar.org This iciq.orgiciq.org-sigmatropic rearrangement requires an allyl aryl sulfide. For a molecule like this compound, a thio-Claisen rearrangement would not be possible as it lacks the requisite allyl group attached to the sulfur atom. However, if the 4-fluorophenyl group were to be replaced by an allyl group, this rearrangement could be a viable transformation.
Intramolecular cyclization pathways could be envisioned under specific conditions. For example, Friedel-Crafts acylation could potentially occur if the propanoate chain were to cyclize onto the 4-fluorophenyl ring. However, this would likely require a strong Lewis acid catalyst and may be disfavored due to the formation of a six-membered ring fused to the aromatic ring.
Radical Reactions and Photochemical Transformations
The aryl thioether linkage in this compound is a potential site for radical and photochemical reactions. Aryl thioethers can undergo photochemical C-S bond cleavage to generate aryl and thiyl radicals. semanticscholar.org These reactive intermediates can then participate in a variety of subsequent reactions.
Detailed Research Findings:
Recent studies have shown that aryl thioethers can be synthesized via photochemical organocatalytic methods, highlighting the role of radical intermediates in their formation. iciq.orgsemanticscholar.orgnih.gov By extension, the C-S bond in this compound could be susceptible to cleavage under photolytic conditions. The resulting 4-fluorophenyl radical and the ethyl 3-thiopropanoate radical could then be trapped by other reagents in the reaction mixture.
Furthermore, photochemical transformations of aryl thiols and their derivatives have been explored, including the carboxylation of the C-S bond with CO₂ under photoirradiation. nih.gov This suggests that the C-S bond in the target molecule could be a handle for further functionalization under photochemical conditions. The presence of the electron-withdrawing fluorine atom on the aromatic ring may also influence the photochemical reactivity of the thioether linkage.
Structural Diversification and Analog Development of Ethyl 3 4 Fluorophenyl Thio Propanoate
Design and Synthesis of Analogs with Varied Substituent Patterns
The structural framework of Ethyl 3-[(4-fluorophenyl)thio]propanoate offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and develop novel analogs with potentially enhanced properties. These modifications can be systematically introduced at three primary locations: the aromatic fluorophenyl ring, the propanoate chain, and the ester functional group.
Alterations on the Fluorophenyl Ring
The electronic and steric properties of the phenyl ring can be modulated by introducing various substituents in place of or in addition to the fluorine atom. The synthesis of such analogs typically involves the reaction of a substituted thiophenol with an appropriate propanoate precursor. For instance, analogs with different halogen atoms (e.g., chlorine, bromine) or electron-donating groups (e.g., methyl, methoxy) can be prepared.
Below is a table representing potential alterations on the fluorophenyl ring:
| Position of Substitution | Substituent (X) | Resulting Compound Name |
| 4 | -Cl | Ethyl 3-[(4-chlorophenyl)thio]propanoate |
| 4 | -Br | Ethyl 3-[(4-bromophenyl)thio]propanoate |
| 4 | -CH₃ | Ethyl 3-[(4-methylphenyl)thio]propanoate |
| 4 | -OCH₃ | Ethyl 3-[(4-methoxyphenyl)thio]propanoate |
| 2 | -Cl | Ethyl 3-[(2-chlorophenyl)thio]propanoate |
| 3,4 | -Cl, -Cl | Ethyl 3-[(3,4-dichlorophenyl)thio]propanoate |
Modifications of the Propanoate Chain
The three-carbon propanoate chain serves as a linker and its length, rigidity, and substitution can be altered to probe the spatial requirements of potential biological targets. Modifications can include the introduction of alkyl or other functional groups at the α- or β-positions (C2 and C3) of the propanoate backbone.
For example, introducing a methyl group at the C2 position would yield Ethyl 2-methyl-3-[(4-fluorophenyl)thio]propanoate. The synthesis of such α-substituted analogs can be achieved through the Michael addition of 4-fluorothiophenol (B130044) to ethyl methacrylate or by the alkylation of the enolate of this compound. These modifications can impact the molecule's conformational flexibility and its interaction with target proteins.
The following table illustrates potential modifications to the propanoate chain:
| Position of Modification | Substituent (R) | Resulting Compound Name |
| 2 (α-position) | -CH₃ | Ethyl 2-methyl-3-[(4-fluorophenyl)thio]propanoate |
| 2 (α-position) | -CH₂CH₃ | Ethyl 2-ethyl-3-[(4-fluorophenyl)thio]propanoate |
| 3 (β-position) | -CH₃ | Ethyl 3-[(4-fluorophenyl)thio]-3-methylpropanoate |
Exploration of Different Ester Groups
The ethyl ester group can be replaced with other alkyl or aryl groups to modify the compound's solubility, metabolic stability, and pharmacokinetic profile. The synthesis of these analogs is straightforward, typically involving the esterification of 3-[(4-fluorophenyl)thio]propanoic acid with the desired alcohol under acidic conditions (Fischer esterification) or by reacting the corresponding acyl chloride with the alcohol. researchgate.net
Varying the ester group from a simple methyl or propyl to a more complex benzyl or isobutyl group can systematically alter the molecule's properties. For example, increasing the length of the alkyl chain of the ester generally increases lipophilicity.
The table below shows examples of different ester group explorations:
| Ester Group (R') | Resulting Compound Name |
| -CH₃ | Mthis compound |
| -CH₂CH₂CH₃ | Propyl 3-[(4-fluorophenyl)thio]propanoate |
| -CH(CH₃)₂ | Isopropyl 3-[(4-fluorophenyl)thio]propanoate |
| -CH₂CH₂CH₂CH₃ | Butyl 3-[(4-fluorophenyl)thio]propanoate |
| -CH₂Ph | Benzyl 3-[(4-fluorophenyl)thio]propanoate |
Isosteric and Bioisosteric Replacements in the Thioether Linkage
Classical isosteres for the thioether (-S-) linkage include an ether (-O-), a selenoether (-Se-), or even a methylene group (-CH₂-). Non-classical bioisosteres that mimic the properties of the thioether but are structurally different can also be considered. acs.org For example, replacing the sulfur with an oxygen atom to form an ether linkage creates Ethyl 3-[(4-fluorophenyl)oxy]propanoate. This substitution significantly alters the geometry and electronic nature of the linker. The synthesis of an ether analog would involve the Williamson ether synthesis, reacting 4-fluorophenol with an ethyl halopropanoate.
The table below details potential isosteric and bioisosteric replacements for the thioether linkage:
| Linkage | Replacement for Sulfur | Resulting Compound Name | Rationale for Replacement |
| Ether | -O- | Ethyl 3-[(4-fluorophenyl)oxy]propanoate | Alter bond angle and polarity; remove potential for oxidation. |
| Selenoether | -Se- | Ethyl 3-[(4-fluorophenyl)seleno]propanoate | Similar size to sulfur but different electronic properties. |
| Sulfoxide (B87167) | -SO- | Ethyl 3-[(4-fluorophenyl)sulfinyl]propanoate | Introduce a hydrogen bond acceptor; product of metabolism. |
| Sulfone | -SO₂- | Ethyl 3-[(4-fluorophenyl)sulfonyl]propanoate | Introduce two hydrogen bond acceptors; product of metabolism. |
Advanced Derivative Chemistry
Beyond simple analog synthesis, the core structure of this compound can be integrated into more complex molecular architectures, such as macrocyclic systems.
Incorporation into Macrocyclic Systems (e.g., Thioether-Ester Crown Ethers)
Macrocycles are large ring structures that often exhibit unique binding properties due to their constrained conformations. mdpi.com The thioether and ester functionalities within the target molecule make it a suitable building block for the synthesis of thioether-ester crown ethers. tandfonline.com Crown ethers are a class of macrocycles containing several ether (or in this case, thioether) linkages. wikipedia.org
The synthesis of such macrocycles is a challenging but valuable endeavor in supramolecular chemistry. rsc.org A potential synthetic route could involve the preparation of a long-chain precursor containing, for example, two 3-[(4-fluorophenyl)thio]propanoate units linked by a diol. The final ring-closing step would then be an intramolecular esterification or thioesterification reaction under high-dilution conditions to favor macrocyclization over polymerization.
The incorporation of the this compound motif into a macrocyclic structure could lead to compounds with novel applications, such as ionophores or selective molecular receptors. Macrocyclic peptides containing thioether linkages are also an emerging class of bioactive compounds. nih.govnih.gov The general synthesis of thioether-ester polymers and macrocycles often involves the reaction of diols and dithiols with appropriate linking agents. tandfonline.comresearchgate.net
Building Blocks for Complex Heterocyclic Scaffolds
The functional groups within this compound present opportunities for its use as a synthon in the construction of various heterocyclic ring systems. While direct literature evidence for its application in the synthesis of pyridine-2(1H)thiones and quinoxaline-2-thiols is not prevalent, the underlying chemical principles of heterocycle synthesis allow for the postulation of plausible synthetic routes.
Pyridine-2(1H)thione Derivatives:
The synthesis of pyridine-2(1H)thione derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a source of sulfur and nitrogen. Conceptually, the propanoate backbone of this compound could be envisioned as a three-carbon component for the pyridine ring. A hypothetical synthetic strategy could involve the initial conversion of the ethyl ester to a more reactive species, such as a β-keto ester, followed by reaction with a thioamide or a related reagent to construct the pyridinethione ring.
A more established general route to substituted pyridinethiones involves the reaction of a β-ketoamide with a source of sulfur, such as Lawesson's reagent. While this does not directly utilize this compound, it highlights the type of precursors often employed in the synthesis of this class of heterocycles.
Quinoxaline-2-thiols:
Quinoxaline scaffolds are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound to serve as a precursor for a quinoxaline-2-thiol, it would need to be transformed into a suitable 1,2-dicarbonyl equivalent. One potential, albeit multi-step, pathway could involve the oxidation of the carbon atoms adjacent to the sulfur and carbonyl groups to generate a reactive α-keto-β-thioester intermediate. This intermediate could then, in principle, undergo condensation with an o-phenylenediamine.
However, a more common and direct method for the synthesis of quinoxalines involves the reaction of α-haloketones with o-phenylenediamines. This highlights that while the use of this compound is not a standard approach, the field of organic synthesis is continually evolving, and novel applications for existing building blocks are an active area of investigation.
Chiral Derivatives and Enantioselective Synthesis Approaches
The development of chiral derivatives of this compound is of significant interest, as the introduction of stereocenters can have a profound impact on the biological activity and physical properties of a molecule. The synthesis of enantiomerically pure forms of this compound can be approached through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis:
An attractive and efficient method for the enantioselective synthesis of β-thioesters like this compound is the asymmetric conjugate addition of a thiol to an α,β-unsaturated ester. In this approach, 4-fluorothiophenol would be added to ethyl acrylate (B77674) in the presence of a chiral catalyst. A variety of chiral catalysts, including organocatalysts and metal complexes with chiral ligands, have been developed for this type of transformation, often providing high yields and excellent enantioselectivities.
| Catalyst Type | Example Catalyst System | Potential Outcome |
| Organocatalyst | Chiral amine or squaramide | High enantiomeric excess (ee) |
| Metal Complex | Copper(I) with a chiral bisoxazoline (BOX) ligand | High yield and enantioselectivity |
Chiral Resolution:
Alternatively, a racemic mixture of this compound can be synthesized and then separated into its individual enantiomers. This can be achieved through several methods:
Diastereomeric Salt Formation: The racemic ester can be hydrolyzed to the corresponding carboxylic acid. This racemic acid can then be reacted with a chiral amine to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered and re-esterified to yield the enantiomerically pure esters.
Enzymatic Resolution: Lipases and other hydrolases are often stereoselective and can be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to directly separate the enantiomers of the racemic ester. This method is often used for analytical purposes but can also be scaled up for preparative separations.
The choice of method for obtaining chiral derivatives of this compound will depend on factors such as the desired scale of the synthesis, the availability of chiral starting materials or catalysts, and the efficiency of the separation process.
Applications in Chemical and Materials Science Research
Contribution to Organic Synthesis Methodologies
In the field of organic synthesis, the value of a chemical compound is often measured by its ability to serve as a foundational piece for building more complex structures. Ethyl 3-[(4-fluorophenyl)thio]propanoate excels in this regard, offering multiple points for chemical modification.
The structure of this compound is amenable to a variety of chemical transformations, making it a versatile building block. The ethyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing a handle for peptide couplings or the introduction of other functional groups. The thioether can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and steric profile of a molecule or be used as a leaving group in subsequent reactions. The fluorinated aromatic ring can undergo further substitution reactions, allowing for the introduction of additional diversity. While specific examples of its use in the total synthesis of complex natural products are not yet widely reported, its structural motifs are present in various biologically active molecules, suggesting its potential as a key intermediate.
The development of novel reagents is a cornerstone of advancing chemical synthesis. While this compound itself is not a fluoroalkylation reagent, its 4-fluorophenylthio moiety is a structural element that can be incorporated into the design of new reagents. The presence of the fluorine atom can influence the reactivity and stability of adjacent functional groups, a principle that is leveraged in the design of specialized reagents. For instance, derivatives of this compound could potentially be explored for their utility in introducing fluorinated thioether moieties into organic molecules, a transformation of growing importance in medicinal chemistry.
Integration into Drug Discovery Platforms and Compound Libraries
The process of drug discovery relies heavily on the availability of diverse and well-characterized chemical starting points. This compound serves as a valuable scaffold for the creation of such compound libraries.
The structural components of this compound are found in a number of pharmacologically active compounds. The thioether linkage is a common feature in many approved drugs, and the fluorinated phenyl group is a well-established bioisostere for a phenyl group, often used to improve metabolic stability and binding affinity. For example, the related compound, ethyl 3-(pyridin-2-ylamino) propanoate, is a key intermediate in the synthesis of the direct thrombin inhibitor dabigatran (B194492) etexilate. nih.gov This highlights the potential of propanoate derivatives in the synthesis of important pharmaceutical agents. The general synthetic utility of propanoate esters is further demonstrated by the synthesis of ethyl 3-(3-aminophenyl)propanoate, a building block for various biologically active compounds. lookchem.com
Table 1: Representative Pharmacological Intermediates Derived from Related Propanoate Structures
| Intermediate | Therapeutic Target/Application |
| Ethyl 3-(pyridin-2-ylamino) propanoate | Precursor to Dabigatran etexilate (anticoagulant) nih.gov |
| Ethyl 3-(3-aminophenyl)propanoate | Building block for GPR40 receptor agonists, focal adhesion kinase inhibitors |
This table is for illustrative purposes and shows the utility of related propanoate structures as precursors to pharmacological intermediates.
Chemical biology probes are essential tools for studying biological processes. The development of such probes often involves the synthesis of molecules that can interact with specific biological targets. The thioether moiety within this compound can be a key feature in the design of such probes. Thioethers are known to interact with certain biological targets and can also serve as handles for attaching reporter groups, such as fluorophores or affinity tags. While specific probes based on this exact scaffold are not prominently documented, the principles of probe design suggest its potential in this area.
The systematic modification of a lead compound to improve its interaction with a biological target is a fundamental practice in medicinal chemistry. The structure of this compound offers several avenues for such analog design. The fluorine atom can be repositioned on the phenyl ring or replaced with other halogens or small functional groups to probe the steric and electronic requirements of a binding pocket. The thioether linkage can be oxidized or replaced with other linkers to alter the geometry and flexibility of the molecule. The ethyl ester can be converted into a library of amides or other functional groups to explore interactions with different regions of a target protein. This systematic approach allows for the fine-tuning of molecular interactions to enhance binding affinity and selectivity.
Potential in Specialty Chemical and Advanced Materials Development
The unique combination of a fluorine atom, an aromatic ring, a sulfur-linked side chain, and an ester group in this compound makes it a molecule of interest for developing specialized chemicals and advanced materials. These functional groups can be independently or collectively leveraged to synthesize more complex molecules with tailored properties.
While direct polymerization of this compound is not documented, its structure is analogous to monomers used in the synthesis of high-performance fluorinated poly(aryl thioethers). The presence of the 4-fluorophenyl group suggests it could act as a precursor, potentially after modification, in polycondensation reactions. Fluorinated polymers are sought after for their exceptional properties, including high thermal stability, chemical resistance, and hydrophobicity.
The synthesis of fluorinated poly(aryl thioethers) often proceeds through nucleophilic aromatic substitution reactions, where a dithiol monomer reacts with an activated fluoroarene. In a hypothetical scenario, a derivative of this compound could be designed to participate in such a polymerization. For instance, modification of the ethyl propanoate group to a reactive site could enable its incorporation into a polymer backbone. The resulting materials would benefit from the properties imparted by both the thioether and fluorine components.
Table 1: Representative Properties of Fluorinated Poly(aryl thioethers) This table illustrates the typical properties of polymers that could potentially be synthesized using precursors containing fluorophenyl thioether motifs.
| Property | Typical Value/Characteristic | Significance in Materials Science |
| Glass Transition Temp. (Tg) | 90 - 200 °C | Indicates high thermal stability, allowing use in demanding, high-temperature applications. |
| Thermal Decomposition Temp. | > 450 °C | Demonstrates excellent resistance to thermal degradation. |
| Chemical Resistance | High resistance to solvents, acids, and bases | Ensures material integrity and longevity in harsh chemical environments. |
| Water Contact Angle | > 100° | High hydrophobicity, leading to water-repellent surfaces suitable for coatings and membranes. |
| Refractive Index | Low | Useful for optical applications, including anti-reflective coatings and optical fibers. |
The structural elements of this compound are relevant to the development of materials for energy applications, such as organic photovoltaics (OPVs) and batteries.
In the field of OPVs, thioether linkages have been successfully incorporated into the molecular design of non-fullerene acceptors to enhance photovoltaic performance. The sulfur atom can influence molecular packing, charge mobility, and energy levels. Furthermore, fluorination is a common strategy to lower the energy levels of organic semiconductor materials, which can improve the open-circuit voltage of a solar cell.
In the context of lithium-sulfur (Li-S) batteries, fluorinated ethers are investigated as electrolyte co-solvents to improve battery performance. These fluorinated electrolytes can help suppress the problematic "polysulfide shuttle" effect, leading to higher coulombic efficiency and better capacity retention. While this compound is not a simple ether, its fluorinated nature suggests that derivatives could be explored as electrolyte additives to passivate electrode surfaces and enhance battery stability.
Table 2: Potential Impact of Fluorophenyl Thioether Structures on Energy Material Performance This conceptual table outlines how the functional groups within this compound could theoretically influence the performance of energy conversion devices.
| Device Type | Relevant Structural Moiety | Potential Performance Enhancement |
| Organic Solar Cells | Fluorophenyl Group | Lowers LUMO energy level, potentially increasing open-circuit voltage (Voc). |
| Thioether Linkage | Modifies molecular stacking and morphology of the active layer, potentially improving charge transport and fill factor (FF). | |
| Lithium-Sulfur Batteries | Fluorinated Moiety | As an electrolyte additive, could help form a stable solid-electrolyte interphase (SEI) on the lithium anode. |
| Thioether Group | May interact with polysulfide species, potentially influencing their solubility and mitigating the shuttle effect. |
The design of new agrochemicals often involves the strategic incorporation of specific functional groups to enhance efficacy, modulate physical properties, and control metabolic pathways. Introducing a sulfur atom via a thioether linkage is a well-established strategy in pesticide development. Thioethers can serve as key pharmacophores or as sites for metabolic oxidation to sulfoxides and sulfones, which may themselves be the active forms of the molecule.
Similarly, the inclusion of fluorine atoms on an aromatic ring is a prevalent theme in modern agrochemicals. The 4-fluorophenyl group can significantly alter a molecule's properties by:
Increasing metabolic stability by blocking sites susceptible to oxidative degradation.
Modifying lipophilicity, which affects the compound's uptake and transport within the target organism.
Enhancing binding affinity to the target protein or enzyme through specific electronic interactions.
Therefore, this compound represents a scaffold that combines these valuable motifs. It could serve as a starting point or intermediate for synthesizing new candidate molecules for herbicidal, fungicidal, or insecticidal activity.
Table 3: Rationale for Incorporating Fluorophenyl and Thioether Groups in Agrochemical Design This table summarizes the strategic advantages of using the core functional groups of this compound in the design of new active ingredients for agriculture.
| Functional Group | Design Rationale | Desired Outcome in Agrochemical Candidate |
| Thioether (-S-) | Acts as a flexible linker between molecular fragments; can be a site for metabolic activation (oxidation). | Improved binding to the target site; potential for pro-pesticide approach where the active form is generated in situ. |
| 4-Fluorophenyl | Enhances binding interactions (e.g., hydrogen bonding, dipole interactions); blocks metabolic oxidation. | Increased intrinsic activity and potency; improved biological half-life and persistence of action. |
| Propanoate Ester | Can be designed as a cleavable group (pro-moiety) to release the active acid form within the target plant or pest. | Improved formulation characteristics and uptake; controlled release of the active substance. |
Theoretical and Computational Investigations of Ethyl 3 4 Fluorophenyl Thio Propanoate
Spectroscopic Property Predictions and Validation
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions:Theoretical calculations can also predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C) in the molecule, which is a fundamental aspect of NMR spectroscopy used for structure elucidation.
Without dedicated research studies on Ethyl 3-[(4-fluorophenyl)thio]propanoate, the detailed research findings and data tables required to populate these sections are unavailable.
Conformational Landscape and Stereoelectronic Effects
The three-dimensional arrangement of atoms in a molecule and the electronic interactions between them are fundamental to its chemical behavior. For this compound, these aspects are governed by a delicate balance of steric and electronic factors.
Analysis of the Sulfur-Fluorine Gauche Effect
The gauche effect is a stereoelectronic phenomenon that describes the tendency of certain substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) over the sterically less hindered anti conformation. In the context of this compound, a potential gauche interaction exists between the sulfur atom and the fluorine atom on the phenyl ring.
Detailed computational studies are required to quantify the energetic preference for the gauche versus the anti-conformer. This analysis would typically involve scanning the potential energy surface by systematically rotating the C-S bond connected to the fluorophenyl ring and calculating the relative energies of the resulting conformers. The stabilization of the gauche conformer is often attributed to hyperconjugative interactions, where an electron-donating orbital interacts with an electron-accepting orbital. In this case, a lone pair orbital on the sulfur atom could interact with the antibonding σ* orbital of the C-F bond, leading to a stabilizing effect that counteracts the steric repulsion.
Hyperconjugative Interactions and Charge Delocalization (NBO Analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO provides a quantitative measure of these stabilizing effects.
A hypothetical table of significant NBO interactions for a stable conformer is presented below to illustrate the type of data obtained from such an analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) S | π* (C-C) phenyl | Data not available |
| LP (2) S | σ* (C-C) ethyl | Data not available |
| LP (1) O(carbonyl) | σ* (C-C) | Data not available |
| LP (2) O(ester) | σ* (C-O) | Data not available |
| σ (C-H) | σ* (C-S) | Data not available |
Note: This table is illustrative. Actual values depend on the specific conformer and level of theory used in the calculation.
Molecular Dynamics Simulations and Solvent Effects
While gas-phase calculations provide fundamental insights, the behavior of a molecule in solution can be significantly different. Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, explicitly accounting for the effects of the solvent.
By simulating the trajectory of this compound in various solvents (e.g., water, ethanol, chloroform), researchers can investigate how the solvent environment influences its conformational preferences. The polarity of the solvent can affect the stability of different conformers by preferentially solvating more polar arrangements. MD simulations can also provide information on the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms in the solute, offering a detailed view of the solvation shell structure.
Computational Descriptors for Reactivity and Interaction Prediction
Computational chemistry allows for the calculation of various molecular descriptors that serve as powerful predictors of a molecule's reactivity and its potential to interact with other chemical species. These descriptors are derived from the electronic structure of the molecule.
Key quantum chemical descriptors for this compound would include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen and fluorine atoms, as well as the sulfur atom, while positive potential would be found around the hydrogen atoms.
A summary of typical computational descriptors is provided in the table below.
| Descriptor | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
Note: The values in this table are placeholders and would be determined through specific quantum chemical calculations.
Structure Reactivity Relationship Srr and Mechanistic Studies of Ethyl 3 4 Fluorophenyl Thio Propanoate
Impact of the Fluorine Atom on Reactivity and Selectivity
The fluorine atom, positioned at the para-position of the phenyl ring, exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond network. researchgate.netstackexchange.com This effect decreases the electron density of the aromatic ring, particularly at the carbon atom directly attached to the fluorine (ipso-carbon). researchgate.net This polarization of the carbon-fluorine bond is a key factor in the reactivity of fluorinated aromatic compounds. researchgate.net
Simultaneously, the fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be donated to the pi-system of the benzene (B151609) ring, resulting in a weak resonance or mesomeric effect (+M). stackexchange.com This donation of electron density is most pronounced at the ortho and para positions. stackexchange.com In the case of fluorobenzene, the strong inductive withdrawal and the weaker resonance donation create a nuanced electronic environment. researchgate.net While the inductive effect generally deactivates the ring towards electrophilic aromatic substitution compared to benzene, the resonance effect can direct incoming electrophiles to the ortho and para positions. researchgate.netstackexchange.com However, in the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine plays a dominant role in activating the ring. stackexchange.commasterorganicchemistry.com
Table 1: Comparison of Inductive and Resonance Effects of Halogens on a Phenyl Ring
| Halogen | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Electrophilic Aromatic Substitution |
| Fluorine | Strong | Weak | Deactivating, ortho-, para-directing |
| Chlorine | Moderate | Moderate | Deactivating, ortho-, para-directing |
| Bromine | Moderate | Moderate | Deactivating, ortho-, para-directing |
| Iodine | Weak | Weak | Deactivating, ortho-, para-directing |
This table provides a generalized comparison of the electronic effects of halogens.
The presence of the fluorine atom makes the aromatic ring in Ethyl 3-[(4-fluorophenyl)thio]propanoate susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. Contrary to what might be expected based on bond strength (C-F bond is the strongest carbon-halogen bond), fluoride (B91410) is often a good leaving group in S_NAr reactions. masterorganicchemistry.com
The mechanism of S_NAr typically involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com
Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring. stackexchange.com
The fluorine atom can enhance the reactivity of the molecule towards thiol-containing compounds. springernature.com This is particularly relevant in the context of reactions where the thiol or thiolate acts as a nucleophile. The strong electron-withdrawing nature of fluorine makes the carbon atom of the C-F bond more electrophilic and thus more susceptible to nucleophilic attack by a thiol. acs.org
Role of the Thioether Moiety in Chemical Transformations
The thioether (-S-) linkage is a versatile functional group that significantly contributes to the reactivity profile of this compound.
The sulfur atom in the thioether group possesses lone pairs of electrons, making it nucleophilic. masterorganicchemistry.comyoutube.com Thiols and their conjugate bases, thiolates, are generally more nucleophilic than their oxygen analogs (alcohols and alkoxides). masterorganicchemistry.commsu.edulibretexts.org This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom, which holds its valence electrons less tightly than oxygen. masterorganicchemistry.com
As a nucleophile, the sulfur atom in a thioether can react with various electrophiles. For example, thioethers can be readily alkylated to form stable sulfonium (B1226848) salts. chemeurope.com
Conversely, the carbon atoms adjacent to the sulfur can act as electrophiles, especially after the sulfur atom has been activated. youtube.com For instance, if the sulfur atom attacks an electrophile and becomes positively charged (forming a sulfonium ion), the adjacent carbon atoms become more susceptible to nucleophilic attack. youtube.com This principle is exploited in biological systems, where S-adenosylmethionine acts as a methylating agent. chemeurope.com
Table 2: Nucleophilic and Electrophilic Reactivity of the Thioether Moiety
| Reactant Type | Role of Thioether | Product |
| Alkyl halide | Nucleophile | Sulfonium salt |
| Oxidizing agent | Nucleophile (initially) | Sulfoxide (B87167), Sulfone |
| Strong nucleophile (after activation of sulfur) | Electrophilic carbon source | Substitution product |
The thioether group can be activated through oxidation. Thioethers are easily oxidized to sulfoxides (R-S(=O)-R) and further to sulfones (R-S(=O)₂-R) using common oxidizing agents like peroxides. chemeurope.comacs.org This oxidation changes the electronic properties and reactivity of the sulfur center.
The sulfur atom in a thioether can also stabilize adjacent reactive intermediates. For example, radical S-adenosylmethionine (SAM) enzymes utilize a radical mechanism to form carbon-sulfur bonds. nih.gov In these enzymatic reactions, a highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from an unreactive carbon, generating a carbon radical. This radical can then react with a sulfur source. nih.gov While not directly applicable to all reactions of this compound, this illustrates the fundamental ability of sulfur to participate in radical reactions and stabilize radical intermediates. The interaction of electronically excited sulfur atoms with water has also been shown to form stabilized intermediates. acs.org
Furthermore, in the context of nucleophilic aromatic substitution on the fluorophenyl ring, the thioether substituent can influence the stability of the Meisenheimer complex through resonance and inductive effects, thereby affecting the reaction rate and regioselectivity.
Correlations between Molecular Structure and Synthetic Efficiency
The synthesis of this compound is typically achieved via a thiol-Michael addition reaction between 4-fluorothiophenol (B130044) and ethyl acrylate (B77674). The efficiency of this synthesis is intrinsically linked to the molecular structure of the reactants and the conditions under which the reaction is performed.
The core of this transformation is the nucleophilic addition of the thiolate anion, generated from 4-fluorothiophenol, to the electron-deficient β-carbon of ethyl acrylate. The presence of the fluorine atom at the para-position of the phenyl ring plays a significant role. Fluorine is a highly electronegative element, and its electron-withdrawing nature through the inductive effect increases the acidity of the thiol proton of 4-fluorothiophenol compared to the non-fluorinated thiophenol. This enhanced acidity facilitates the formation of the reactive thiolate anion, which can lead to higher reaction rates under base-catalyzed conditions.
The choice of catalyst is crucial in optimizing synthetic efficiency. Thiol-Michael additions can be catalyzed by both bases (e.g., triethylamine) and nucleophiles (e.g., phosphines). nih.govresearchgate.net In base-catalyzed mechanisms, the base deprotonates the thiol to form the thiolate anion, which then attacks the acrylate. nih.gov For nucleophile-initiated reactions, the catalyst first adds to the acrylate, generating a zwitterionic intermediate that then deprotonates the thiol. nih.gov The efficiency of these catalytic cycles is influenced by the stability of the intermediates and the pKa of the thiol.
While specific yield data for the synthesis of this compound under varied conditions is dispersed in the literature, the general principles of the thiol-Michael addition allow for a qualitative understanding of how its structure impacts synthetic efficiency. The electron-withdrawing fluorine atom is expected to enhance the rate of the nucleophilic addition, potentially leading to higher yields or allowing for milder reaction conditions compared to less acidic thiols.
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound offers pathways to more complex molecules. Mechanistic studies of these transformations provide fundamental insights into the reactivity of the compound. The primary sites for derivatization are the ester group and the thioether linkage.
Ester Group Transformations: The ethyl ester functionality can be readily hydrolyzed under acidic or basic conditions to yield 3-[(4-fluorophenyl)thio]propanoic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, through standard organic transformations.
Thioether Linkage Reactivity: The thioether bond in this compound can undergo oxidation to form the corresponding sulfoxide and sulfone. These reactions are typically carried out using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The fluorine atom's electron-withdrawing effect can influence the susceptibility of the sulfur atom to oxidation.
Furthermore, the thioether linkage can be cleaved under certain reductive or oxidative conditions. For instance, some 3-(arylthio)propionic acids can undergo a retro-Michael reaction to regenerate the thiol. researchgate.net This reversibility is a key feature of covalent adaptable networks based on the thia-Michael reaction. nih.gov
The mechanism of the thiol-Michael addition itself, which forms the compound, involves a multi-step process. nih.gov It begins with the formation of a thiolate anion from 4-fluorothiophenol in the presence of a base. nih.gov This thiolate then acts as a nucleophile, attacking the β-carbon of ethyl acrylate to form a carbanion intermediate. researchgate.net This intermediate is subsequently protonated by a proton source, which can be the protonated base or another thiol molecule, to yield the final product, this compound, and regenerate the catalyst. nih.gov
Comparative Reactivity Studies with Non-Fluorinated or Differently Substituted Analogs
Comparing the reactivity of this compound with its non-fluorinated counterpart, Ethyl 3-(phenylthio)propanoate, and other analogs with different substituents on the phenyl ring, highlights the influence of electronics on the molecule's behavior.
The primary difference stems from the electronic nature of the substituent on the aromatic ring. The Hammett equation can be used to quantify the effect of substituents on the reaction rates and equilibria. The fluorine atom at the para position has a positive Hammett constant (σp = +0.06), indicating its electron-withdrawing character. In contrast, an electron-donating group like a methoxy (B1213986) group would have a negative Hammett constant.
In Derivatization Reactions: The electronic nature of the aryl substituent also affects the reactivity of the thioether. For instance, the electron-withdrawing fluorine atom in this compound would make the sulfur atom less electron-rich and therefore potentially less susceptible to oxidation to the sulfoxide and sulfone compared to the non-fluorinated analog or an analog with an electron-donating group.
Conceptual Reactivity Comparison of Ethyl 3-(Arylthio)propanoates
| Aryl Substituent (at para-position) | Electronic Effect | Expected Thiophenol Acidity | Expected Thiolate Nucleophilicity | Expected Rate of Thiol-Michael Addition | Expected Susceptibility of Thioether to Oxidation |
|---|---|---|---|---|---|
| -F (Fluoro) | Electron-withdrawing | Higher | Lower | Moderate to High | Lower |
| -H (Hydrogen) | Neutral | Baseline | Baseline | Baseline | Baseline |
| -OCH3 (Methoxy) | Electron-donating | Lower | Higher | Potentially Higher (if nucleophilicity dominates) | Higher |
| -NO2 (Nitro) | Strongly Electron-withdrawing | Much Higher | Much Lower | Potentially Lower (if nucleophilicity dominates) | Much Lower |
This table illustrates the expected trends. The actual observed reactivity can be a complex interplay of these factors and may also be influenced by the specific reaction conditions.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-[(4-fluorophenyl)thio]propanoate in laboratory settings?
A common method involves the addition of 4-fluorophenylmagnesium bromide to a precursor (e.g., a cyano-substituted ester) followed by hydrolysis and decarboxylation under acidic conditions. For example, analogous syntheses use Grignard reagents to introduce aryl groups, followed by sulfuric acid-mediated hydrolysis in acetic acid/water to yield the final product . Researchers should optimize reaction parameters (e.g., temperature, solvent ratios) to maximize yield and purity.
Q. How should researchers safely handle and store this compound?
Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Storage should be in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Spills require immediate containment using inert absorbents, followed by disposal in accordance with hazardous waste regulations .
Q. What spectroscopic techniques are effective for characterizing this compound?
- NMR Spectroscopy : Proton and carbon-13 NMR can confirm the thioether linkage and substituent positions. For example, the 4-fluorophenyl group exhibits distinct aromatic proton splitting, while the thioether’s adjacent protons show characteristic deshielding .
- X-ray Crystallography : Single-crystal studies reveal molecular geometry and hydrogen-bonding patterns, as demonstrated in structurally related trifluoromethylphenylpropanoic acid derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thioether group in this compound?
Density functional theory (DFT) calculations can simulate electron density distribution, highlighting nucleophilic/electrophilic sites. For instance, sulfur’s lone pairs in the thioether group may participate in charge-transfer interactions, influencing oxidative stability or catalytic activity. Researchers should validate predictions with experimental data (e.g., kinetic studies) .
Q. What strategies resolve contradictory data in synthesis or characterization?
- Contradiction in Reaction Yields : Use design of experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry). For Grignard-based syntheses, trace moisture or impurities in reagents often reduce yields, necessitating strict anhydrous conditions .
- Ambiguous Spectroscopic Data : Combine multiple techniques (e.g., HSQC NMR for connectivity, high-resolution mass spectrometry for molecular formula confirmation) .
Q. How do structural modifications at the 4-fluorophenyl moiety alter physicochemical properties?
- Electron-Withdrawing Groups : Replacing fluorine with chlorine (as seen in ethyl 3-(2-chlorophenyl)propanoate) increases lipophilicity, potentially altering solubility and bioactivity .
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) may hinder rotational freedom, as observed in crystal structures of related compounds .
Methodological Considerations
Q. What analytical methods quantify trace impurities in this compound?
High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended. For example, impurities like unreacted 4-fluorophenyl precursors can be detected at ppm levels using reversed-phase C18 columns and acetonitrile/water gradients .
Q. How is the thioether group’s stability assessed under oxidative conditions?
Accelerated stability studies in hydrogen peroxide or UV light exposure monitor degradation products (e.g., sulfoxides or sulfones). Kinetic analysis via UV-Vis spectroscopy or GC-MS tracks reaction progress .
Q. What biological applications are feasible given its structural features?
The compound’s thioether and fluorophenyl groups make it a candidate for enzyme inhibition studies (e.g., targeting cysteine proteases) or as a metabolic probe. Researchers should conduct cytotoxicity assays (e.g., MTT tests) prior to in vitro applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
